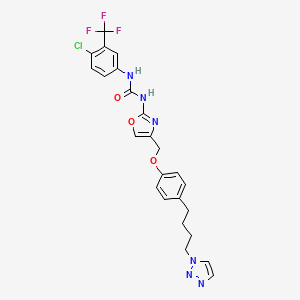

MrgprX2 antagonist-7

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H22ClF3N6O3 |

|---|---|

Molecular Weight |

534.9 g/mol |

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-1,3-oxazol-2-yl]urea |

InChI |

InChI=1S/C24H22ClF3N6O3/c25-21-9-6-17(13-20(21)24(26,27)28)30-22(35)32-23-31-18(15-37-23)14-36-19-7-4-16(5-8-19)3-1-2-11-34-12-10-29-33-34/h4-10,12-13,15H,1-3,11,14H2,(H2,30,31,32,35) |

InChI Key |

LGWUGQFHDRPHIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of MrgprX2 Antagonism: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action for antagonists of the Mas-related G protein-coupled receptor X2 (MrgprX2). Primarily expressed on mast cells and sensory neurons, MrgprX2 has emerged as a critical target in non-IgE mediated allergic and inflammatory responses.[1][2][3][4] This document details the receptor's signaling pathways, the molecular basis of antagonism, and the experimental protocols used to characterize these interactions, serving as a vital resource for researchers and professionals in drug development.

The MrgprX2 Signaling Cascade: A Dual-Pronged Activation

Activation of MrgprX2 by a diverse array of cationic ligands, including neuropeptides like Substance P (SP), host defense peptides, and certain drugs, triggers a complex signaling cascade leading to mast cell degranulation and the release of inflammatory mediators.[5] This process is primarily mediated through two major pathways: G-protein dependent signaling and β-arrestin recruitment.

1.1 G-Protein Coupled Signaling:

Upon agonist binding, MrgprX2 undergoes a conformational change, enabling it to couple with and activate heterotrimeric G proteins, predominantly of the Gαq and Gαi subtypes.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing a rapid influx of intracellular calcium (Ca2+). This surge in cytoplasmic calcium is a critical trigger for the fusion of granules with the plasma membrane and the subsequent release of histamine, tryptase, and other pre-formed mediators.

-

Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway, along with the activation of the Phosphoinositide 3-kinase (PI3K)-AKT pathway, contributes to cellular responses like chemotaxis and the synthesis of pro-inflammatory cytokines and prostaglandins. Downstream of G-protein activation, several mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also activated, further contributing to the synthesis of inflammatory mediators.

1.2 β-Arrestin Mediated Regulation:

In addition to G-protein signaling, agonist binding can also promote the recruitment of β-arrestins (β-arrestin-1 and β-arrestin-2). This interaction is crucial for receptor desensitization and internalization, a process that terminates the signaling cascade and prevents overstimulation. Some agonists, termed "balanced agonists" (e.g., codeine, Compound 48/80), effectively induce both G-protein signaling and β-arrestin recruitment. In contrast, "G protein-biased" agonists primarily activate G-protein pathways with minimal β-arrestin engagement, leading to sustained signaling. MrgprX2 antagonists can interfere with both G-protein and β-arrestin-dependent signaling.

Caption: Agonist activation of MrgprX2 initiates G-protein and β-arrestin signaling.

Mechanism of Action of MrgprX2 Antagonists

MrgprX2 antagonists function by competitively binding to the receptor, thereby preventing its activation by endogenous or exogenous agonists. This blockade inhibits the conformational changes necessary for G-protein coupling and subsequent downstream signaling. Small molecule antagonists have been developed that potently inhibit agonist-induced mast cell degranulation and the release of inflammatory mediators. Some antagonists may also exhibit inverse agonist activity, reducing the basal, ligand-independent activity of the receptor.

The primary mechanisms of action include:

-

Inhibition of Calcium Mobilization: By preventing Gαq activation, antagonists block the PLC-IP3 pathway, thus inhibiting the release of intracellular calcium, a key step in degranulation.

-

Suppression of Degranulation: Consequently, the release of pre-formed mediators such as histamine and β-hexosaminidase from mast cell granules is significantly reduced.

-

Blockade of Cytokine and Chemokine Synthesis: Antagonists also inhibit the activation of MAPK and PI3K/AKT pathways, leading to a decrease in the de novo synthesis of cytokines, chemokines, and prostaglandins.

-

Inhibition of β-Arrestin Recruitment: Some antagonists have been shown to block agonist-induced β-arrestin recruitment, which can influence receptor internalization and desensitization dynamics.

References

The Discovery and Synthesis of MrgprX2 Antagonist-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in pseudo-allergic reactions, neurogenic inflammation, and various inflammatory diseases.[1] Activation of MrgprX2 by a wide range of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators such as histamine. Consequently, the development of potent and selective MrgprX2 antagonists is a promising therapeutic strategy for a variety of mast cell-mediated disorders. This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel MrgprX2 antagonist, designated as MrgprX2 antagonist-7 (also referred to as compound 10 in associated literature).[2][3]

MrgprX2 Signaling Pathways

MrgprX2 activation initiates a cascade of intracellular events leading to mast cell degranulation. The primary signaling pathway involves the coupling to Gαq and Gαi proteins. Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This initial calcium transient is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE). The elevated intracellular calcium levels are a critical trigger for the fusion of granular membranes with the plasma membrane, resulting in the release of pre-formed mediators like histamine and β-hexosaminidase. The Gαi pathway, on the other hand, can modulate adenylyl cyclase activity and contribute to cell signaling.

Discovery and Synthesis of this compound

This compound was developed through a rational drug design approach, integrating the active substructures of two previously identified inhibitors, B10-S and mubritinib. This strategy aimed to create a novel chemical entity with enhanced potency and selectivity for MrgprX2.

Proposed Synthesis of this compound

While the specific, step-by-step synthesis is proprietary, a plausible synthetic route can be devised based on the known synthesis of similar 1,3,4-oxadiazole and 1,2,4-triazole derivatives. The synthesis likely involves a multi-step process culminating in the coupling of key heterocyclic intermediates.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detecting degranulation via hexosaminidase assay [protocols.io]

- 3. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MrgprX2 in Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell degranulation, playing a pivotal role in pseudo-allergic reactions, neurogenic inflammation, and host defense. This technical guide provides an in-depth exploration of the molecular mechanisms underlying MrgprX2-mediated mast cell activation. It details the intricate signaling pathways, presents quantitative data on receptor activation and degranulation, and offers comprehensive protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating mast cell biology and the therapeutic potential of targeting MrgprX2.

Introduction

Mast cells are key effector cells of the immune system, traditionally recognized for their role in allergic responses mediated by the high-affinity IgE receptor, FcεRI. However, a growing body of evidence highlights the significance of IgE-independent activation pathways. Central to this is the Mas-related G protein-coupled receptor X2 (MrgprX2), a receptor predominantly expressed on connective tissue mast cells, particularly in the skin.[1][2]

MrgprX2 is activated by a diverse array of cationic ligands, including neuropeptides (e.g., Substance P), host defense peptides (e.g., LL-37), and numerous FDA-approved drugs, such as neuromuscular blocking agents and fluoroquinolones.[3][4] This broad ligand specificity positions MrgprX2 as a crucial sensor for both endogenous danger signals and exogenous compounds, linking it to a spectrum of physiological and pathological processes, from innate immunity and wound healing to adverse drug reactions and chronic inflammatory diseases like rosacea and atopic dermatitis.[1]

Understanding the precise mechanisms of MrgprX2 signaling is paramount for the development of novel therapeutics aimed at modulating mast cell activity in these contexts. This guide will dissect the signaling cascades initiated by MrgprX2 activation, leading to the release of pre-formed mediators stored in mast cell granules, a process known as degranulation.

MrgprX2 Signaling Pathways in Mast Cell Degranulation

The activation of MrgprX2 by its ligands initiates a cascade of intracellular signaling events that culminate in mast cell degranulation. This process is primarily mediated through the activation of heterotrimeric G proteins, leading to downstream signaling involving phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs). Additionally, β-arrestins play a crucial role in regulating receptor signaling and internalization.

G Protein-Coupled Signaling

Upon ligand binding, MrgprX2 undergoes a conformational change that facilitates its coupling to and activation of both Gαi and Gαq proteins.

-

Gαq Pathway : The activation of Gαq leads to the stimulation of phospholipase C-β (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial calcium mobilization is a critical event in initiating degranulation.

-

Gαi Pathway : The Gαi subunit, when activated, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The precise role of this decrease in cAMP in degranulation is still under investigation. More prominently, the βγ subunits released from Gαi activation are thought to contribute to the activation of PI3K.

The following diagram illustrates the initial G protein-mediated signaling events following MrgprX2 activation.

References

- 1. Mast cells stimulation and β-hexosaminidase release assay [bio-protocol.org]

- 2. abmgood.com [abmgood.com]

- 3. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 4. Isolation of Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Target Specificity and Selectivity of MrgprX2 Antagonist-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical target in non-IgE-mediated allergic and inflammatory responses. Its activation by a wide array of ligands, including neuropeptides and various drugs, leads to mast cell degranulation and the release of inflammatory mediators. Consequently, the development of specific and selective MRGPRX2 antagonists is a promising therapeutic strategy for a range of mast cell-driven disorders. This technical guide focuses on MrgprX2 antagonist-7, a novel small molecule inhibitor. While detailed quantitative data from its primary publication is not publicly accessible, this document synthesizes the available information and provides a comprehensive framework for its evaluation, including detailed experimental protocols and relevant signaling pathways.

Introduction to MRGPRX2

MRGPRX2 is a G protein-coupled receptor (GPCR) predominantly expressed on mast cells and to a lesser extent on other cell types like sensory neurons.[1] It plays a significant role in innate immunity and neurogenic inflammation.[2] Unlike the classical IgE-mediated mast cell activation, MRGPRX2 provides an alternative pathway for degranulation in response to various secretagogues, including certain FDA-approved drugs, which can lead to pseudo-allergic reactions.[3] The receptor is known to couple to Gαq and Gαi proteins, initiating downstream signaling cascades that result in calcium mobilization and the release of histamine, proteases, and other pro-inflammatory mediators.[4]

This compound (Compound 10)

This compound, also referred to as compound 10, is identified as a novel anti-allergic agent with the capacity to inhibit mast cell degranulation.[5] It was developed and evaluated in a study by Lu J, et al., published in Bioorganic & Medicinal Chemistry Letters in 2022. The study synthesized two new derivatives, with this compound being one of them, and assessed their potential as anti-pseudo-allergic agents.

Target Specificity and Potency

The primary mechanism of action of this compound is the inhibition of the MRGPRX2 receptor. The specificity of an antagonist is determined by its ability to bind to its intended target with high affinity, leading to a functional response (in this case, inhibition) at low concentrations.

Quantitative Data

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the MRGPRX2-mediated response. The primary publication by Lu et al. (2022) contains the specific IC50 values from various in vitro assays; however, this data is not publicly available. The table below is structured to present this data once it becomes accessible.

| Assay Type | Cell Line | Agonist Used | This compound IC50 (nM) | Reference |

| β-Hexosaminidase Release | LAD2 | Compound 48/80 | [Data Not Available] | |

| Histamine Release | LAD2 | Compound 48/80 | [Data Not Available] | |

| Intracellular Ca2+ Mobilization | MRGPRX2-HEK293 | Compound 48/80 | [Data Not Available] |

Target Selectivity

Selectivity is a critical parameter for any therapeutic candidate, defining its ability to interact with the intended target over other proteins in the biological system. High selectivity minimizes the risk of off-target effects and associated toxicities.

Selectivity Profile

An ideal selectivity profile for an MRGPRX2 antagonist would demonstrate high potency for MRGPRX2 with minimal or no activity at other related receptors or key safety-related off-targets. Information regarding the selectivity of this compound is not detailed in the publicly available literature. A comprehensive selectivity panel would typically include assays against other Mas-related GPCRs, other GPCRs that bind similar ligands (e.g., neurokinin receptors), and a broad panel of kinases, ion channels, and other enzymes.

| Target | Assay Type | This compound Activity (IC50/Ki in nM) |

| MRGPRX1 | Functional Antagonism | [Data Not Available] |

| MRGPRX3 | Functional Antagonism | [Data Not Available] |

| MRGPRX4 | Functional Antagonism | [Data Not Available] |

| Neurokinin 1 Receptor (NK1R) | Radioligand Binding / Functional Antagonism | [Data Not Available] |

| A panel of >50 GPCRs, ion channels, and kinases | Binding/Enzymatic Assays | [Data Not Available] |

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize the specificity and selectivity of an MRGPRX2 antagonist, based on established protocols in the field. The specific parameters used for this compound can be found in Lu et al., 2022.

Cell Culture

-

LAD2 Cells: A human mast cell line endogenously expressing MRGPRX2. These cells are typically cultured in StemPro-34 SFM supplemented with L-glutamine, penicillin/streptomycin, and recombinant human stem cell factor (rhSCF).

-

HEK293 Cells Stably Expressing MRGPRX2 (MRGPRX2-HEK293): These cells are used for specific receptor-based assays. They are generally maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418) to ensure the continued expression of the receptor.

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

-

Cell Seeding: Seed LAD2 cells in a 96-well plate at a density of 1-5 x 10^5 cells/well and incubate overnight.

-

Sensitization (Optional for IgE-mediated controls): For IgE-mediated controls, sensitize cells with human IgE overnight.

-

Washing: Wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer).

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add an MRGPRX2 agonist, such as Compound 48/80, to induce degranulation and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

Enzyme Assay:

-

Lyse the remaining cells with a detergent (e.g., Triton X-100) to determine the total β-hexosaminidase content.

-

Incubate the supernatant and cell lysate with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer.

-

Stop the reaction with a stop solution (e.g., sodium carbonate buffer).

-

-

Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the total cellular content. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Histamine Release Assay

This assay measures the amount of histamine released from mast cells upon stimulation.

-

Follow steps 1-5 of the β-Hexosaminidase Release Assay.

-

Supernatant Collection: Collect the supernatant after agonist stimulation.

-

Histamine Quantification: Measure the histamine concentration in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of histamine release and determine the IC50 of the antagonist.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Seeding: Seed MRGPRX2-HEK293 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Antagonist Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence.

-

Agonist Injection: Inject an MRGPRX2 agonist (e.g., Compound 48/80) and immediately begin kinetic reading of fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the inhibition of the calcium response by the antagonist at different concentrations to determine the IC50 value.

Signaling Pathways and Visualizations

MRGPRX2 Signaling Pathway

Upon activation by an agonist, MRGPRX2 initiates a signaling cascade primarily through Gαq and Gαi proteins. The Gαq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium levels, a key event for mast cell degranulation. The Gαi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

Caption: Simplified MRGPRX2 signaling pathway leading to mast cell degranulation.

Experimental Workflow for Antagonist Characterization

The characterization of an MRGPRX2 antagonist follows a logical progression from initial screening to detailed functional and selectivity assays.

Caption: Experimental workflow for the characterization of an MRGPRX2 antagonist.

Target Specificity and Selectivity Logic

The ideal antagonist demonstrates a clear separation between its on-target potency and its off-target activity.

Caption: Logical relationship of target specificity and selectivity for an MRGPRX2 antagonist.

Conclusion

This compound represents a promising small molecule for the inhibition of MRGPRX2-mediated mast cell activation. While the publicly available information is limited, this guide provides a comprehensive framework for understanding its target specificity and selectivity. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of allergy, immunology, and drug discovery. The full characterization of this compound, including its precise potency and selectivity profile, awaits the complete disclosure of the data from its primary publication. Further investigation into such antagonists will be crucial for the development of novel therapeutics for a variety of inflammatory and pseudo-allergic conditions.

References

- 1. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of orexin 2 receptor selective and dual orexin receptor agonists based on the tetralin structure: Switching of receptor selectivity by chirality on the tetralin ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids are highly potent agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Insights into Antagonist-7 Binding to the Mas-Related G Protein-Coupled Receptor X2 (MrgprX2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology governing the interaction between antagonist-7 and the Mas-related G protein-coupled receptor X2 (MrgprX2), a key receptor in non-IgE-mediated allergic and inflammatory responses. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Concepts in MrgprX2 Antagonism

MrgprX2 is a G protein-coupled receptor (GPCR) predominantly expressed on mast cells and sensory neurons.[1][2][3] Its activation by a wide array of ligands, including neuropeptides, antimicrobial peptides, and certain drugs, leads to mast cell degranulation and the release of inflammatory mediators, contributing to conditions like pruritus, neurogenic inflammation, and pseudo-allergic reactions.[4][5] Consequently, the development of potent and selective MrgprX2 antagonists is a significant therapeutic goal. MrgprX2 antagonist-7 is an anti-allergic agent that has been shown to inhibit mast cell degranulation.

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of MrgprX2 in complex with various agonists, revealing a shallow and solvent-exposed ligand-binding pocket. These structures show that the binding site is characterized by two sub-pockets: a negatively charged sub-pocket 1 and a hydrophobic sub-pocket 2. While a specific co-crystal structure of MrgprX2 with antagonist-7 is not yet publicly available, the existing agonist-bound structures serve as a critical template for understanding antagonist binding. It is hypothesized that antagonists, including antagonist-7, occupy this binding pocket, preventing the conformational changes required for receptor activation and subsequent G protein coupling.

Quantitative Data Summary

The following tables summarize key quantitative data for various MrgprX2 ligands, providing a comparative basis for understanding their interactions with the receptor.

Table 1: Binding Affinities and Potencies of MrgprX2 Antagonists

| Compound | Assay Type | Parameter | Value | Cell Line | Reference |

| Compound '1592' | FLIPR Ca2+ Assay (Antagonist Mode) | Kᵢ | 189 nM | HEK293 | |

| Compound C9 | FLIPR Ca2+ Assay (Antagonist Mode) | IC₅₀ | ~300 nM (vs. SP) | LAD2 | |

| Compound C9-6 | FLIPR Ca2+ Assay (Antagonist Mode) | - | - | HEK293 | |

| Compound A | β-hexosaminidase release | IC₅₀ | 32.4 nM | LAD2 | |

| Compound B | β-hexosaminidase release | IC₅₀ | 1.8 nM | LAD2 | |

| Compound B | Tryptase Release | pIC₅₀ | 9.38 ± 0.23 | Human skin mast cells | |

| Compound A | Schild Analysis | pA₂ | 7.59 | LAD2 | |

| Compound B | Schild Analysis | pA₂ | 9.05 | LAD2 |

Table 2: Agonist Potencies for MrgprX2 Activation

| Agonist | Assay Type | Parameter | Value | Cell Line | Reference |

| (R)-ZINC-3573 | FLIPR Ca2+ Assay | EC₅₀ | 3 µM (for EC₈₀) | HEK293 | |

| Cortistatin-14 | Gq Activation Assay | - | - | HEK293 | |

| Substance P | Tryptase Release | EC₉₀ | 10 µM | Human skin mast cells | |

| PAMP-12 | Calcium Mobilization | - | - | HEK-X2 | |

| Compound 48/80 | Gαi–Gγ dissociation | - | - | - |

Signaling Pathways

MrgprX2 activation initiates a cascade of intracellular signaling events. The receptor couples to both Gαq and Gαi G proteins. Gαq activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and mast cell degranulation. The Gαi pathway inhibits adenylyl cyclase, leading to decreased cAMP levels, which can also contribute to mast cell activation. Some ligands can also induce β-arrestin recruitment, leading to receptor internalization and desensitization.

References

- 1. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]

- 2. kactusbio.com [kactusbio.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

In-Depth Technical Guide: Pharmacological Profile of MrgprX2 Antagonist-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of MrgprX2 antagonist-7, a novel anti-allergic agent. This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its evaluation, providing a valuable resource for researchers in allergy, immunology, and drug development.

Introduction

Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a key receptor on mast cells and other immune cells, mediating IgE-independent hypersensitivity reactions to a wide range of stimuli, including neuropeptides, certain drugs, and endogenous mediators.[1][2] Activation of MRGPRX2 triggers mast cell degranulation, leading to the release of histamine, proteases, and other inflammatory mediators that contribute to the symptoms of allergic and inflammatory conditions.[3] Consequently, the development of potent and selective MRGPRX2 antagonists is a promising therapeutic strategy for a variety of mast cell-mediated disorders.

This compound, also identified as compound 10, is a novel small molecule inhibitor of MRGPRX2.[3][4] It has demonstrated significant anti-allergic effects by effectively inhibiting mast cell degranulation. This guide delves into the specific pharmacological characteristics of this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the MRGPRX2 receptor. Molecular docking studies suggest that it binds to the same active site on MRGPRX2 as the agonist compound 48/80 (C48/80), thereby preventing agonist-induced receptor activation. The activation of MRGPRX2 by agonists typically leads to the coupling of Gαq and Gαi proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a critical step for mast cell degranulation. By blocking the initial agonist binding, this compound effectively inhibits this entire signaling pathway.

References

- 1. Synthesis and evaluation of new potential anti-pseudo-allergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of MrgprX2 Antagonist-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in pseudo-allergic reactions and various inflammatory diseases.[1][2][3] Consequently, the development of potent and selective MrgprX2 antagonists is a key focus in therapeutic research. This document provides a detailed technical overview of the in vitro characterization of a novel antagonist, designated as MrgprX2 antagonist-7 (also identified as compound 10 in associated literature).[4] We present its inhibitory activity, delineate the experimental protocols for its characterization, and illustrate the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of this compound was assessed across multiple functional assays. The data presented below summarizes its activity against agonist-induced responses in various cell-based systems.

| Assay Type | Cell Line | Agonist | Agonist Concentration | Antagonist-7 IC50 (nM) |

| Calcium Mobilization | HEK293 (hMrgprX2) | Substance P | EC80 | Data not available in search results |

| Calcium Mobilization | HEK293 (hMrgprX2) | Compound 48/80 | EC80 | Data not available in search results |

| β-Hexosaminidase Release | LAD2 Cells | Substance P | EC80 | Data not available in search results |

| β-Hexosaminidase Release | RBL-2H3 (hMrgprX2) | Icatibant | EC80 | Data not available in search results |

| β-Arrestin Recruitment | CHO-K1 (hMrgprX2) | Cortistatin-14 | EC80 | Data not available in search results |

Note: Specific quantitative data for "this compound" (compound 10) from the primary reference (Lu J, et al. Bioorg Med Chem Lett. 2022 Mar 1;59:128575) is not available in the provided search results. The table structure is representative of typical data presentation for such a compound.

Signaling Pathways

MrgprX2 is a G protein-coupled receptor that, upon activation by various ligands, initiates downstream signaling cascades leading to mast cell degranulation and the release of inflammatory mediators.[5] The primary signaling pathways involve the coupling to Gαq and Gαi proteins. MrgprX2 antagonists function by blocking these activation pathways.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize MrgprX2 antagonists.

Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit agonist-induced intracellular calcium release, a proximal event in MrgprX2 signaling.

Workflow Diagram:

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human MrgprX2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic.

-

Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

-

Compound Addition: After washing to remove excess dye, varying concentrations of this compound are added to the wells and incubated for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation: The plate is placed in a fluorescence imaging plate reader (FLIPR) or similar instrument. An agonist (e.g., Substance P) at a pre-determined EC80 concentration is injected into the wells.

-

Data Analysis: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored over time. The peak fluorescence response is used to calculate the percentage of inhibition for each antagonist concentration, and an IC50 value is determined by fitting the data to a four-parameter logistic equation.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker for mast cell degranulation. It assesses the functional downstream effect of MrgprX2 inhibition.

Logical Relationship Diagram:

Protocol:

-

Cell Culture: A human mast cell line, such as LAD2 or RBL-2H3 cells engineered to express human MrgprX2, is used.

-

Sensitization and Plating: Cells are seeded in 96-well plates.

-

Compound Incubation: Cells are washed with a buffered salt solution (e.g., Tyrode's buffer) and then incubated with various concentrations of this compound for 30 minutes at 37°C.

-

Agonist Challenge: An MrgprX2 agonist (e.g., Compound 48/80) is added at its EC80 concentration, and the plate is incubated for an additional 30-60 minutes at 37°C to induce degranulation.

-

Supernatant Collection: The plate is centrifuged, and the supernatant, containing the released β-hexosaminidase, is carefully collected.

-

Enzymatic Reaction: The supernatant is transferred to a new plate and incubated with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Signal Measurement: The reaction is stopped, and the absorbance is read on a plate reader. The amount of released enzyme is calculated relative to a total lysis control.

-

Data Analysis: The percentage of inhibition of degranulation is calculated for each antagonist concentration to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MrgprX2 receptor, a key event in receptor desensitization and an alternative signaling pathway.

Protocol:

-

Cell Line: A cell line (e.g., CHO-K1 or U2OS) co-expressing MrgprX2 fused to a protein tag (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary tag (e.g., the larger fragment of β-galactosidase) is used.

-

Plating and Incubation: Cells are plated in 96-well plates. The following day, they are treated with varying concentrations of this compound and incubated.

-

Agonist Stimulation: An MrgprX2 agonist is added, and the cells are incubated to allow for β-arrestin recruitment.

-

Signal Detection: Upon agonist-induced recruitment, the two enzyme fragments come into proximity, forming an active enzyme. A chemiluminescent substrate is added, and the resulting signal is measured on a luminometer.

-

Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. The IC50 of the antagonist is determined by quantifying the reduction in the agonist-induced signal.

Conclusion

This compound demonstrates inhibitory activity in key in vitro assays that recapitulate the MrgprX2 signaling cascade. The methodologies outlined in this guide provide a robust framework for the characterization of MrgprX2 antagonists, from initial calcium signaling events to downstream functional mast cell responses. This comprehensive in vitro profiling is essential for advancing promising candidates into further preclinical and clinical development for the treatment of mast cell-mediated disorders.

References

- 1. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kactusbio.com [kactusbio.com]

- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of MRGPRX2 Antagonists: A Technical Overview

An In-depth Examination of the Preclinical Data and Methodologies for Novel Mast Cell Stabilizers

The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical target in the development of novel therapeutics for mast cell-mediated inflammatory and allergic diseases.[1][2] Activation of MRGPRX2 on mast cells and sensory neurons by a variety of ligands, including neuropeptides and certain drugs, triggers the release of histamine and other inflammatory mediators, leading to symptoms like itching, swelling, and pain.[1] Consequently, the development of potent and selective MRGPRX2 antagonists is a promising strategy for managing conditions such as chronic urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions.[3][4]

While specific preclinical data for a compound designated "MrgprX2 antagonist-7" (also referred to as compound 10) is limited to its description as an anti-allergic agent that can inhibit mast cell degranulation, a wealth of information is available for other structurally distinct and potent MRGPRX2 antagonists. This technical guide will provide a comprehensive overview of the preclinical evaluation of MRGPRX2 antagonists by synthesizing data from well-characterized molecules such as Compound B and EP262, offering a roadmap for researchers and drug development professionals in this field.

Quantitative Pharmacology of MRGPRX2 Antagonists

The preclinical characterization of MRGPRX2 antagonists involves a battery of in vitro and ex vivo assays to determine their potency, selectivity, and mechanism of action. The data is typically presented in a structured manner to allow for direct comparison of different compounds.

Table 1: In Vitro Potency of Representative MRGPRX2 Antagonists

| Compound | Assay | Agonist | Cell Type | Parameter | Value | Reference |

| Compound B | Mast Cell Degranulation (Tryptase Release) | Substance P (10 µM) | Freshly Isolated Human Skin Mast Cells | pIC50 | 9.38 ± 0.23 | |

| IC50 | 0.42 nM | |||||

| Schild Analysis | Substance P | LAD2 Mast Cells | pA2 | 9.05 (Schild slope of 1.46) | ||

| Compound A | Schild Analysis | Substance P | LAD2 Mast Cells | pA2 | 7.59 (Schild slope of 0.93) | |

| EP262 | MRGPRX2 Activation & Mast Cell Degranulation | Various Agonists | MRGPRX2-overexpressing cell lines, LAD2 mast cells, peripheral stem cell-derived mast cells | - | Potent Inhibition |

Table 2: Agonist Activity of MRGPRX2 Antagonists

| Compound | Assay | Cell Type | Parameter | Value | Reference |

| Compound A | Mast Cell Degranulation | LAD2 Mast Cells | EC50 | > 50,000 nM | |

| Compound B | Mast Cell Degranulation | LAD2 Mast Cells | EC50 | > 50,000 nM |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are summaries of key experimental protocols used in the evaluation of MRGPRX2 antagonists.

In Vitro Mast Cell Degranulation Assay

This assay is fundamental to assessing the inhibitory effect of antagonists on mast cell activation.

-

Cell Culture: Human mast cell lines (e.g., LAD2) or freshly isolated human skin mast cells are used.

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of the MRGPRX2 antagonist.

-

Agonist Stimulation: A known MRGPRX2 agonist, such as Substance P or Compound 48/80, is added to stimulate degranulation.

-

Quantification of Mediator Release: The release of mast cell mediators, such as tryptase or histamine, into the supernatant is quantified using specific enzyme-linked immunosorbent assays (ELISAs) or other sensitive detection methods.

-

Data Analysis: The concentration-dependent inhibition by the antagonist is plotted to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the intracellular calcium flux that occurs upon MRGPRX2 activation.

-

Cell Loading: Cells expressing MRGPRX2 (e.g., HEK293 cells overexpressing human MRGPRX2) are loaded with a calcium-sensitive fluorescent dye.

-

Antagonist Treatment: The cells are treated with the antagonist.

-

Agonist Challenge: An MRGPRX2 agonist is added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.

-

Inhibition Analysis: The reduction in the agonist-induced calcium signal in the presence of the antagonist is quantified.

Ex Vivo Human Skin Microdialysis

This model provides a more physiologically relevant assessment of antagonist activity in a human tissue context.

-

Tissue Preparation: Human skin explants are obtained from donors.

-

Microdialysis Probe Insertion: A microdialysis probe is inserted into the dermis of the skin explant.

-

Perfusion: The probe is perfused with a physiological buffer, and the antagonist can be delivered directly into the skin via the perfusate.

-

Agonist Stimulation: An MRGPRX2 agonist, such as Substance P, is co-perfused or injected intradermally to induce histamine release from resident mast cells.

-

Dialysate Collection and Analysis: The dialysate is collected at timed intervals, and the concentration of histamine is measured.

-

Efficacy Determination: The ability of the antagonist to block agonist-induced histamine release is determined.

In Vivo Models with Human MRGPRX2 Knock-in Mice

Due to the species differences between human MRGPRX2 and its murine ortholog, humanized mouse models are essential for in vivo studies.

-

Animal Model: Human MRGPRX2 knock-in (KI) mice, which express the human receptor, are used.

-

Antagonist Administration: The antagonist (e.g., Compound B, which is orally bioavailable) is administered to the mice, typically via oral gavage.

-

Agonist Challenge: An MRGPRX2 agonist (e.g., Compound 48/80) is injected intradermally to induce a local inflammatory response, such as vascular permeability or a scratching behavior indicative of itch.

-

Assessment of Response: The inflammatory response is quantified. For example, vascular permeability can be assessed by measuring the extravasation of a co-injected dye, and itch can be quantified by counting the number of scratches.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: Plasma concentrations of the antagonist are measured at different time points and correlated with the observed in vivo efficacy.

Visualizing Pathways and Processes

Diagrams are indispensable for illustrating the complex biological pathways and experimental workflows in drug discovery.

Caption: MRGPRX2 signaling cascade and point of antagonist intervention.

Caption: Experimental workflow for preclinical evaluation of MRGPRX2 antagonists.

Caption: Logical flow of preclinical data supporting therapeutic potential.

Conclusion

The preclinical development of MRGPRX2 antagonists represents a significant advancement in the pursuit of targeted therapies for a range of mast cell-driven disorders. The comprehensive evaluation, from in vitro potency and selectivity assessments to ex vivo human tissue models and in vivo studies in humanized mice, provides a robust framework for identifying promising clinical candidates. The data available for compounds like Compound B and EP262 demonstrate that potent and orally bioavailable MRGPRX2 antagonists can effectively inhibit mast cell degranulation and subsequent inflammatory responses. This body of evidence strongly supports the continued investigation of MRGPRX2 receptor antagonists for allergic and inflammatory skin diseases and other mast cell-mediated conditions.

References

- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]

- 2. 7tmantibodies.com [7tmantibodies.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of MrgprX2 Inhibition: A Technical Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of non-IgE-dependent mast cell activation, positioning it as a key player in the pathophysiology of numerous inflammatory and allergic diseases.[1][2][3] Expressed predominantly on cutaneous mast cells and sensory neurons, MrgprX2 is activated by a diverse array of cationic ligands, including neuropeptides, host defense peptides, and various FDA-approved drugs.[4][5] This activation triggers mast cell degranulation and the release of potent inflammatory mediators, driving conditions such as atopic dermatitis, rosacea, chronic urticaria, and pseudo-allergic drug reactions. Consequently, the inhibition of MrgprX2 presents a novel and highly promising therapeutic strategy. This guide provides an in-depth overview of the core biology of MrgprX2, its role in disease, the signaling pathways it governs, and the current landscape of antagonist development, supported by quantitative data and detailed experimental protocols.

The MrgprX2 Receptor: A Nexus of Neuro-Immune Communication

MrgprX2, and its murine ortholog MrgprB2, functions as a crucial link between the nervous and immune systems. Sensory nerve activation, for instance by allergens or stress, leads to the release of neuropeptides like Substance P (SP), which directly activate mast cells through MrgprX2. This interaction creates a bidirectional amplification loop, where mast cell mediators further sensitize neurons, perpetuating neurogenic inflammation, pain, and itch.

Key Roles of MrgprX2:

-

Pseudo-allergic Reactions: MrgprX2 is a primary driver of non-IgE-mediated hypersensitivity reactions to numerous drugs, including neuromuscular blockers, quinolones, and vancomycin, which can cause conditions like Red Man Syndrome.

-

Chronic Inflammatory Skin Diseases: The receptor is implicated in the pathogenesis of atopic dermatitis (AD), rosacea, and chronic spontaneous urticaria (CSU). In these conditions, MrgprX2 expression is often upregulated, and its activation contributes to inflammation, pruritus, and skin barrier disruption.

-

Neurogenic Inflammation and Pain: By responding to neuropeptides released from sensory nerves, MrgprX2 activation on mast cells contributes significantly to neurogenic inflammation and associated pain and itch sensations.

-

Host Defense: While its overactivation is pathological, MrgprX2 also plays a role in innate immunity by recognizing antimicrobial host defense peptides (HDPs) like LL-37, leading to mast cell-mediated clearance of pathogens.

MrgprX2 Signaling Pathways

MrgprX2 activation initiates a complex network of intracellular signaling cascades leading to mast cell degranulation and cytokine production. The receptor couples to multiple G proteins, primarily Gαq and Gαi, and can also signal through β-arrestin pathways, sometimes in a ligand-biased manner.

-

Gαq Pathway: The canonical pathway involves Gαq activation, which stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in a rapid increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), culminating in the release of pre-formed mediators (e.g., histamine, tryptase) from granules.

-

Gαi Pathway: MrgprX2 also couples to Gαi, which inhibits adenylyl cyclase, reducing cAMP levels. This pathway is linked to the activation of the PI3K/AKT signaling axis, which is involved in mast cell degranulation and chemotaxis.

-

β-Arrestin Pathway: Some ligands promote the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, but also initiate G protein-independent signaling, contributing to downstream effects like ERK1/2 activation. Substance P has been shown to be a β-arrestin-biased agonist.

References

- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Non-IgE-Mediated Pseudo-Allergic Reaction Puzzle with Mas-Related G-Protein Coupled Receptor Member X2 (MRGPRX2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. DSpace [repository.upenn.edu]

MrgprX2 signaling pathways in inflammatory diseases

An In-Depth Technical Guide to MrgprX2 Signaling in Inflammatory Diseases

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mas-related G protein-coupled receptor X2 (MrgprX2), and its murine ortholog MrgprB2, is a receptor primarily expressed on mast cells (MCs) and sensory neurons.[1][2][3] It plays a crucial role in non-IgE-mediated immune responses, acting as a sensor for a wide array of cationic ligands.[1][4] Activation of MrgprX2 triggers mast cell degranulation, releasing a host of inflammatory mediators like histamine, proteases, cytokines, and chemokines. This process is central to various physiological and pathological conditions, including host defense against pathogens, but also contributes significantly to the pathophysiology of pseudo-allergic drug reactions and chronic inflammatory diseases. Consequently, MrgprX2 has emerged as a compelling therapeutic target for a range of inflammatory and allergic conditions, including chronic urticaria, atopic dermatitis, and asthma.

MrgprX2 Ligands

MrgprX2 is characterized by its low affinity and broad selectivity, allowing it to be activated by a diverse group of cationic and amphipathic molecules. These ligands can be broadly categorized as endogenous or exogenous.

-

Endogenous Ligands: These include neuropeptides released from sensory neurons such as Substance P (SP), cortistatin-14 (CST-14), and Vasoactive Intestinal Peptide (VIP). Antimicrobial host defense peptides (HDPs) like cathelicidin LL-37 and human β-defensins (hBDs), released by epithelial cells, are also potent activators. Additionally, eosinophil granule proteins can activate the receptor.

-

Exogenous Ligands: A significant number of FDA-approved drugs are known to activate MrgprX2, leading to pseudo-allergic or anaphylactoid reactions. This list includes neuromuscular blocking agents (NMBAs) like rocuronium and atracurium, fluoroquinolone antibiotics such as ciprofloxacin, and the glycopeptide antibiotic vancomycin, which is associated with "red man syndrome". The well-known mast cell secretagogue, compound 48/80, also acts via MrgprX2.

Core Signaling Pathways

Upon ligand binding, MrgprX2 initiates intracellular signaling cascades through both G protein-dependent and G protein-independent (β-arrestin) pathways. These pathways culminate in mast cell degranulation and the synthesis of inflammatory mediators.

G Protein-Dependent Signaling

MrgprX2 couples to both Gαq and Gαi proteins to mediate its effects.

-

Gαq Pathway: Ligand binding activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid and transient increase in intracellular Ca²⁺ is a critical step for the fusion of granular membranes with the plasma membrane, leading to degranulation.

-

Gαi Pathway: Activation of the Gαi subunit has also been shown to contribute to Ca²⁺ mobilization and degranulation, a process that can be blocked by pertussis toxin (PTX).

-

Downstream Kinase Activation: The initial G protein signaling cascade further activates several downstream kinase pathways:

-

MAPK Pathway: MrgprX2 activation leads to the phosphorylation of MAP kinases, including ERK, p38, and JNK, which are involved in the synthesis and release of cytokines and prostaglandins.

-

PI3K/AKT Pathway: This pathway is also engaged following MrgprX2 stimulation and plays a role in cytokine production and degranulation.

-

NF-κB Pathway: The activation of the NF-κB pathway is crucial for the transcription of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.

-

LysRS-MITF Pathway: Recent evidence shows that MrgprX2 signaling involves the translocation of Lysyl-tRNA synthetase (LysRS) to the nucleus, which activates the microphthalmia-associated transcription factor (MITF), a key regulator of mast cell function.

-

β-Arrestin Pathway (G Protein-Independent)

In addition to G protein coupling, MrgprX2 can signal through β-arrestins. This pathway is involved in receptor desensitization, internalization, and G protein-independent signaling for processes like cell migration. Some ligands may act as "biased agonists," preferentially activating either the G protein or the β-arrestin pathway. While β-arrestin-1 is linked to desensitization and ERK phosphorylation, β-arrestin-2 appears to regulate mast cell degranulation.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of MrgprX2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) has emerged as a critical receptor on mast cells, mediating IgE-independent degranulation in response to a wide array of ligands.[1][2] This receptor is implicated in the pathophysiology of various mast cell-mediated disorders, including chronic urticaria, atopic dermatitis, and pseudo-allergic drug reactions.[2][3][4] The development of potent and selective MRGPRX2 antagonists represents a promising therapeutic strategy for these conditions.

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of a hypothetical MrgprX2 antagonist, herein referred to as "MrgprX2 antagonist-7". The protocols are based on established methodologies for characterizing MRGPRX2 antagonists in preclinical animal models.

Signaling Pathways

MRGPRX2 activation initiates a signaling cascade leading to mast cell degranulation and the release of inflammatory mediators. The binding of an agonist to MRGPRX2 leads to the activation of G proteins, which in turn stimulates phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation, respectively. Downstream signaling involves the activation of MAPK and NF-κB pathways, culminating in the release of pre-formed mediators (e.g., histamine, tryptase) from granules and the de novo synthesis of cytokines and chemokines.

Experimental Protocols

The following protocols describe common in vivo models to assess the efficacy of MrgprX2 antagonists.

Agonist-Induced Paw Edema Model in MRGPRX2 Knock-in Mice

This model assesses the ability of an antagonist to inhibit local inflammation and vascular permeability induced by an MRGPRX2 agonist.

Experimental Workflow:

Methodology:

-

Animal Model: Use human MRGPRX2 knock-in (KI) mice to ensure the relevance of the findings to the human receptor.

-

Acclimatization: Acclimatize mice for at least 7 days before the experiment.

-

Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound at different doses, Positive Control).

-

Antagonist Administration: Administer this compound or vehicle orally (p.o.) 1 hour before the agonist challenge.

-

Agonist Challenge: Inject an MRGPRX2 agonist, such as Substance P (e.g., 10 µg in 20 µL saline), into the plantar surface of the right hind paw.

-

Measurement: Measure the paw thickness using a digital caliper or plethysmometer at baseline and at various time points post-agonist injection (e.g., 30, 60, 120, and 240 minutes).

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle group.

Data Presentation:

| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Swelling (mm) at 60 min (± SEM) | % Inhibition |

| Vehicle | - | 1.2 ± 0.15 | 0% |

| This compound | 10 | 0.6 ± 0.08 | 50% |

| This compound | 30 | 0.3 ± 0.05 | 75% |

| This compound | 100 | 0.15 ± 0.03 | 87.5% |

Systemic Anaphylaxis Model

This model evaluates the antagonist's ability to prevent a systemic pseudo-allergic reaction.

Methodology:

-

Animal Model: Utilize human MRGPRX2 KI mice.

-

Antagonist Administration: Administer this compound or vehicle orally 1 hour prior to the agonist challenge.

-

Agonist Challenge: Induce systemic anaphylaxis by intravenous (i.v.) injection of an MRGPRX2 agonist like compound 48/80 (e.g., 8 mg/kg).

-

Monitoring: Monitor the mice for 60 minutes for clinical signs of anaphylaxis (e.g., reduced activity, piloerection, labored breathing, convulsions) and record survival rates. Rectal temperature can also be monitored as a quantitative measure of shock.

-

Data Analysis: Compare the survival rates and changes in rectal temperature between the treatment groups.

Data Presentation:

| Treatment Group | Dose (mg/kg, p.o.) | Survival Rate (%) | Mean Rectal Temperature Drop (°C) at 30 min (± SEM) |

| Vehicle | - | 20% | 5.2 ± 0.8 |

| This compound | 10 | 60% | 3.1 ± 0.5 |

| This compound | 30 | 100% | 1.5 ± 0.3 |

| This compound | 100 | 100% | 0.8 ± 0.2 |

Agonist-Induced Scratching Behavior Model

This model is used to assess the antagonist's potential to alleviate itch, a common symptom in mast cell-mediated skin disorders.

Methodology:

-

Animal Model: Employ human MRGPRX2 KI mice.

-

Antagonist Administration: Orally administer this compound or vehicle 1 hour before the agonist challenge.

-

Agonist Challenge: Inject an agonist, such as compound 48/80 (e.g., 50 µg in 50 µL saline), intradermally (i.d.) into the rostral back or nape of the neck.

-

Behavioral Observation: Immediately after injection, place the mice in observation cages and record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes.

-

Data Analysis: Compare the total number of scratches between the different treatment groups.

Data Presentation:

| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Scratches in 30 min (± SEM) | % Inhibition |

| Vehicle | - | 150 ± 22 | 0% |

| This compound | 10 | 85 ± 15 | 43% |

| This compound | 30 | 40 ± 8 | 73% |

| This compound | 100 | 15 ± 5 | 90% |

Conclusion

The described in vivo protocols provide a robust framework for evaluating the efficacy of novel MrgprX2 antagonists like the hypothetical "this compound". Successful demonstration of activity in these models, particularly in human MRGPRX2 knock-in mice, provides strong preclinical evidence to support the therapeutic potential of these compounds for treating mast cell-mediated diseases.

References

- 1. escientpharma.com [escientpharma.com]

- 2. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kactusbio.com [kactusbio.com]

Application Notes and Protocols: Utilizing MrgprX2 Antagonist-7 in Mouse Models of Allergy

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in the pathophysiology of various allergic and inflammatory conditions.[1][2][3][4] In mice, the ortholog MrgprB2 serves a similar function.[1] Activation of MrgprX2 by a wide range of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of pro-inflammatory mediators, contributing to pseudo-allergic reactions. Consequently, antagonism of this receptor presents a promising therapeutic strategy for allergic diseases.

This document provides detailed application notes and protocols for the use of a specific antagonist, referred to herein as MrgprX2 antagonist-7, in established mouse models of allergy. The methodologies outlined will guide researchers in evaluating the efficacy of this antagonist in preclinical settings.

MrgprX2 Signaling Pathway

MrgprX2 activation initiates a cascade of intracellular events leading to mast cell degranulation and cytokine release. The signaling is multifaceted, involving both G-protein dependent and β-arrestin mediated pathways.

-

G-protein Signaling: Upon ligand binding, MrgprX2 couples to Gαq and Gαi proteins. Gαq activation leads to the stimulation of phospholipase C beta (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical step for degranulation. The Gαi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which further promotes mast cell activation. Downstream of G-protein activation, pathways such as PI3K/AKT and MAPK/ERK are also engaged.

-

β-arrestin Signaling: Certain agonists also promote the recruitment of β-arrestins, which can lead to receptor internalization and desensitization, as well as initiating G-protein independent signaling.

The following diagram illustrates the key signaling events downstream of MrgprX2 activation.

Quantitative Data Summary

The following tables summarize the inhibitory effects of novel MrgprX2 antagonists from in vitro and in vivo studies. While the specific "antagonist-7" is not explicitly named in the search results, the data presented is representative of the efficacy of potent and selective small molecule inhibitors of MrgprX2.

Table 1: In Vitro Inhibition of Mast Cell Activation

| Antagonist | Cell Type | Agonist | Assay | IC50 / pIC50 | Reference |

|---|---|---|---|---|---|

| Novel Small Molecules | LAD-2, HTLA cells | Multiple | β-hexosaminidase, Calcium flux, Chemokine synthesis | 5-21 µM | |

| Compound B | Freshly isolated human skin mast cells | Substance P | Tryptase release | pIC50 = 9.38 ± 0.23 (IC50 = 0.42 nM) | |

| Compound A | LAD2 mast cells | Multiple | Degranulation | - |

| Compound B | LAD2 mast cells | Multiple | Degranulation | - | |

Table 2: In Vivo Efficacy in Mouse Models of Allergy

| Antagonist | Mouse Model | Challenge | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Novel Small Molecules | Acute systemic allergy | Not specified | Systemic allergic reactions | Effective blockade | |

| Novel Small Molecules | Systemic anaphylaxis | Not specified | Anaphylaxis | Prevention of systemic anaphylaxis | |

| Compound B | MRGPRX2 knock-in mice | Cpd 48/80 (intradermal) | Itch behavior (scratching) | Attenuation of itch |

| Orally administered antagonists | MRGPRX2 knock-in mice | Agonist-induced | Skin vascular permeability | Inhibition | |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are standard in the field and can be adapted for testing this compound.

Passive Cutaneous Anaphylaxis (PCA)

The PCA model is used to evaluate localized, IgE-mediated or MrgprX2-mediated mast cell degranulation in the skin.

Workflow Diagram:

Protocol:

-

Animals: BALB/c mice are commonly used for this model.

-

Sensitization: Anesthetize mice and intradermally inject one ear with 80-100 ng of anti-dinitrophenol (DNP) IgE antibody in 10-20 µL of sterile PBS. The contralateral ear can be injected with PBS as a control.

-

Treatment: 24 hours after sensitization, administer this compound at the desired dose and route (e.g., oral gavage, intraperitoneal injection). A vehicle control group should be included. This is typically done 1 hour before the antigen challenge.

-

Challenge: 1 hour after treatment, intravenously inject 100-200 µL of a solution containing the antigen (e.g., 60 mg DNP-HSA) and 1% Evans blue dye in PBS.

-

Endpoint Measurement:

-

30-60 minutes after the challenge, measure the thickness of both ears using a digital caliper.

-

Euthanize the mice and excise the ears.

-

To quantify plasma extravasation, incubate the ears in formamide at 63°C for 24 hours to extract the Evans blue dye.

-

Measure the absorbance of the supernatant at 620 nm. The amount of dye is proportional to the extent of the inflammatory response.

-

Ovalbumin (OVA)-Induced Active Systemic Anaphylaxis (ASA)

The ASA model is used to assess the systemic effects of an allergic reaction and is relevant for studying immediate-type hypersensitivity.

Protocol:

-

Animals: Mice (e.g., BALB/c) are sensitized to ovalbumin (OVA).

-

Sensitization:

-

On day 0 and day 7, administer an intraperitoneal injection of 100 µg of OVA emulsified in 4 mg of aluminum hydroxide (alum) adjuvant in a total volume of 200 µL PBS.

-

-

Treatment:

-

Administer this compound at the desired dose and route. Treatment can be given prophylactically during the sensitization period or acutely before the challenge. For acute treatment, administer the antagonist 1 hour before the OVA challenge on day 14.

-

-

Challenge:

-

On day 14, induce anaphylaxis by an intraperitoneal injection of 2 mg of OVA in 200 µL of PBS.

-

-

Endpoint Measurement:

-

Monitor rectal temperature every 10 minutes for at least 90 minutes post-challenge. A drop in body temperature is a key indicator of anaphylaxis.

-

Observe and score clinical signs of anaphylaxis (e.g., reduced activity, piloerection, labored breathing).

-

At the end of the observation period, collect blood via cardiac puncture to measure serum levels of histamine, mouse mast cell protease-1 (mMCP-1), and OVA-specific IgE.

-

Conclusion

The protocols and data presented provide a framework for investigating the therapeutic potential of this compound in preclinical mouse models of allergy. By targeting the IgE-independent activation of mast cells, this antagonist represents a novel approach for managing allergic disorders. The successful application of these models will be crucial in advancing our understanding of MrgprX2-mediated pathologies and in the development of new anti-allergic therapies.

References

- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]

- 3. Novel small-molecule MRGPRX2 antagonists inhibit the murine model of allergic reactions | School of Biological Sciences [biosch.hku.hk]

- 4. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]

Application Notes: Utilizing MrgprX2 Antagonist-7 for the Investigation of Neurogenic Inflammation

References

- 1. DSpace [repository.upenn.edu]

- 2. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]

- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application of MrgprX2 Antagonist-7 in Skin Disorder Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator in non-IgE-dependent mast cell activation, playing a significant role in the pathophysiology of various inflammatory skin disorders.[1][2] This receptor is activated by a diverse range of ligands, including neuropeptides like Substance P (SP), and host defense peptides such as LL-37, leading to mast cell degranulation and the release of pro-inflammatory mediators like histamine and tryptase.[3][4] Consequently, MrgprX2 is a promising therapeutic target for conditions such as atopic dermatitis, chronic urticaria, rosacea, and psoriasis.[3] MrgprX2 antagonist-7 represents a class of small molecules designed to specifically inhibit this receptor, offering a novel therapeutic strategy for these debilitating skin diseases. This document provides detailed application notes and protocols for utilizing this compound in preclinical skin disorder research.

Signaling Pathway of MrgprX2 Activation and Inhibition

MrgprX2 activation by agonists initiates a signaling cascade involving Gαi and Gαq proteins, leading to downstream activation of phospholipase C (PLC), subsequent calcium mobilization, and activation of pathways like ERK1/2 and PI3K/AKT, culminating in mast cell degranulation. This compound acts by blocking the binding of agonists to the receptor, thereby preventing this inflammatory cascade.

Quantitative Data Summary

The efficacy of this compound and related compounds has been quantified in various preclinical models. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.

Table 1: In Vitro Efficacy of MrgprX2 Antagonists

| Antagonist | Assay | Cell Type | Agonist | IC50 (nM) | Reference |

| Compound B | Tryptase Release | Freshly Isolated Human Skin Mast Cells | Substance P | 0.42 | |

| Compound A | Mast Cell Degranulation | LAD2 Mast Cells | Cortistatin 14 | 22.8 | |

| Compound B | Mast Cell Degranulation | LAD2 Mast Cells | Cortistatin 14 | 1.0 | |

| Compound A | Mast Cell Degranulation | LAD2 Mast Cells | Substance P | 32.4 | |

| Compound B | Mast Cell Degranulation | LAD2 Mast Cells | Substance P | 1.8 | |

| C9 | β-hexosaminidase Release | RBL-MRGPRX2 Cells | Substance P, PAMP-12, Rocuronium | ~300 | |

| GE1111 | Mast Cell Degranulation | Mast Cells | Cortistatin-14 | 16,240 | |

| GE1111 | MRGPRX2 Activation | - | Cortistatin-14 | 35,340 |

Table 2: Ex Vivo and In Vivo Efficacy of MrgprX2 Antagonists

| Antagonist | Model | Species | Agonist | Effect | Reference |

| Compound B | Human Skin Explant (Microdialysis) | Human | Substance P | Potent blockade of histamine release | |

| Compound B | Itch Behavioral Model | Human MRGPRX2 Knock-in Mice | Compound 48/80 | Significant blockade of itch response | |

| Oral Compound B | Itch Behavioral Model | Human MRGPRX2 Knock-in Mice | Compound 48/80 | Complete abolishment of scratching behavior at 3 mg/kg | |

| Novel Small Molecules | Acute Allergic Reaction Model | Mouse | - | Effective blockade of systemic allergic reactions |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the application of this compound in skin disorder research.

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

-

Mast cell line (e.g., LAD2, RBL-MRGPRX2) or primary human skin-derived mast cells

-

96-well plates

-

HEPES buffer with 0.1% BSA

-

This compound

-

MrgprX2 Agonist (e.g., Substance P, PAMP-12)

-

Triton X-100 (0.1%) for cell lysis

-

β-hexosaminidase substrate (4-methylumbelliferyl N-acetyl-β-D-glucosaminide)

-

Plate reader (fluorometer)

Procedure:

-

Seed mast cells into a 96-well plate (e.g., 1x10⁴ LAD2 cells/well).

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 5 minutes at 37°C.

-

Add the MrgprX2 agonist to induce degranulation and incubate for 30 minutes at 37°C.

-

For total enzyme release, lyse a set of untreated cells with 0.1% Triton X-100.

-

Centrifuge the plate and collect the supernatants.

-

Add the β-hexosaminidase substrate to the supernatants and lysates and incubate.

-

Measure the fluorescence to determine enzyme activity.

-

Calculate the percentage of degranulation relative to the total release control.

Protocol 2: In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon MrgprX2 activation.

Materials:

-

HEK293 cells overexpressing MrgprX2 and Gα15 proteins

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4)

-

384-well microplates

-

This compound

-

MrgprX2 Agonist (e.g., Cortistatin 14)

-

Fluorescence plate reader (e.g., FLIPR)

Procedure:

-

Seed the transfected HEK293 cells into black-walled, clear-bottom 384-well microplates.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4) for 30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject the MrgprX2 agonist and immediately monitor the change in fluorescence over time, which indicates calcium mobilization.

-

Analyze the data to determine the inhibitory effect of the antagonist.

Protocol 3: Ex Vivo Human Skin Explant Histamine Release Assay

This protocol uses fresh human skin tissue to assess the effect of this compound on histamine release in a more physiologically relevant setting.

References

- 1. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]

- 2. Functional human skin explants as tools for assessing mast cell activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional human skin explants as tools for assessing mast cell activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Histamine Release Assay Using an MrgprX2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction